molecular formula C11H10O B562229 1-Naphthalenemethanol-d7 CAS No. 1189876-86-5

1-Naphthalenemethanol-d7

Cat. No.: B562229
CAS No.: 1189876-86-5
M. Wt: 165.243
InChI Key: PBLNHHSDYFYZNC-GSNKEKJESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalenemethanol-d7 can be synthesized through the deuteration of 1-Naphthalenemethanol. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids and bases under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale deuteration of 1-Naphthalenemethanol. The process is carried out in specialized reactors designed to handle deuterated compounds. The reaction conditions are optimized to ensure maximum deuterium incorporation while maintaining the structural integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Naphthalenemethanol-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Naphthalenemethanol-d7 is widely used in scientific research, including:

    Chemistry: Used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in proteomics research to study protein-ligand interactions and protein dynamics.

    Medicine: Utilized in drug development and metabolic studies to trace the metabolic pathways of pharmaceutical compounds.

    Industry: Applied in the synthesis of deuterated compounds for various industrial applications

Mechanism of Action

The mechanism of action of 1-Naphthalenemethanol-d7 is primarily related to its use as a labeled compound in research. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenemethanol: The non-deuterated version of the compound.

    2-Naphthalenemethanol: An isomer with the hydroxyl group on the second carbon of the naphthalene ring.

    1-Naphthoic acid: An oxidized form of 1-Naphthalenemethanol.

    1-Naphthaldehyde: Another oxidized derivative of 1-Naphthalenemethanol

Uniqueness

1-Naphthalenemethanol-d7 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. The deuterium labeling allows for precise tracking and analysis of the compound in various chemical and biological systems, providing insights that are not possible with non-deuterated compounds .

Properties

IUPAC Name

(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNHHSDYFYZNC-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CO)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662138
Record name [(~2~H_7_)Naphthalen-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189876-86-5
Record name [(~2~H_7_)Naphthalen-1-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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